molecular formula C21H18ClNO4 B5486970 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate

Cat. No. B5486970
M. Wt: 383.8 g/mol
InChI Key: MGJHHBXBRPUOQO-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate, also known as CMA, is a synthetic compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In neuroscience, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been studied for its potential neuroprotective effects, as well as its ability to modulate neurotransmitter release. Finally, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has also been studied for its potential use as a tool in drug discovery, as it can be used to screen for compounds that target specific proteins or pathways.

Mechanism of Action

The exact mechanism of action of 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins involved in cell growth and proliferation. Specifically, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to inhibit the activity of tubulin, a protein involved in cell division, as well as the activity of certain kinases, which are enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects
4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter release, and inhibition of tubulin polymerization. Additionally, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to have anti-inflammatory effects, as well as antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is its ability to selectively target specific proteins or pathways, making it a useful tool for drug discovery. Additionally, 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate has been shown to have low toxicity in vitro and in vivo, making it a potentially safe candidate for use in humans. However, one limitation of using 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate. One area of interest is the development of 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate-based cancer therapies, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate and its potential applications in other areas of scientific research, such as neuroscience and immunology. Finally, there is potential for the development of new 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate analogues with improved solubility and bioavailability, which could further enhance its usefulness as a research tool and potential therapeutic agent.

Synthesis Methods

4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-methoxyphenol with 8-methoxy-2-quinolinecarboxylic acid, followed by the addition of vinyl magnesium bromide and acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure 4-chloro-2-methoxy-6-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate.

properties

IUPAC Name

[4-chloro-2-methoxy-6-[(E)-2-(8-methoxyquinolin-2-yl)ethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4/c1-13(24)27-21-15(11-16(22)12-19(21)26-3)8-10-17-9-7-14-5-4-6-18(25-2)20(14)23-17/h4-12H,1-3H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJHHBXBRPUOQO-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)Cl)C=CC2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)Cl)/C=C/C2=NC3=C(C=CC=C3OC)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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